Myxovirescin A

Description

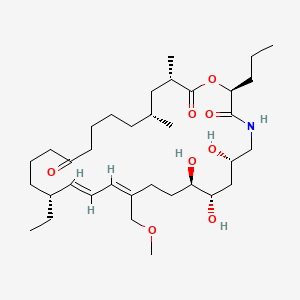

Structure

3D Structure

Properties

CAS No. |

85279-97-6 |

|---|---|

Molecular Formula |

C35H61NO8 |

Molecular Weight |

623.9 g/mol |

IUPAC Name |

(2S,6S,8S,9R,12Z,14E,16R,25R,27S)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14-diene-3,20,28-trione |

InChI |

InChI=1S/C35H61NO8/c1-6-12-33-34(41)36-23-30(38)22-32(40)31(39)20-19-28(24-43-5)16-10-14-27(7-2)15-11-18-29(37)17-9-8-13-25(3)21-26(4)35(42)44-33/h10,14,16,25-27,30-33,38-40H,6-9,11-13,15,17-24H2,1-5H3,(H,36,41)/b14-10+,28-16-/t25-,26+,27+,30+,31-,32+,33+/m1/s1 |

InChI Key |

VQWNGCSUNKJFLW-CLEPEUEQSA-N |

SMILES |

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |

Isomeric SMILES |

CCC[C@H]1C(=O)NC[C@H](C[C@@H]([C@@H](CC/C(=C/C=C/[C@@H](CCCC(=O)CCCC[C@H](C[C@@H](C(=O)O1)C)C)CC)/COC)O)O)O |

Canonical SMILES |

CCCC1C(=O)NCC(CC(C(CCC(=CC=CC(CCCC(=O)CCCCC(CC(C(=O)O1)C)C)CC)COC)O)O)O |

Synonyms |

myxovirescin A |

Origin of Product |

United States |

Origin and Producer Organisms

Isolation from Myxococcus Species

The discovery and isolation of Myxovirescin A are credited to research on bacteria belonging to the genus Myxococcus. Two species, in particular, have been identified as primary producers of this potent antibiotic.

Myxococcus xanthus is a well-studied model organism for myxobacterial development and social motility. asm.org It has been identified as a significant producer of Myxovirescin A, which is also referred to in some literature as Antibiotic TA. asm.orgd-nb.infonih.gov The "TA" designation originated from the producer strain being isolated in Tel Aviv, Israel. asm.orgnih.gov Strains such as M. xanthus TA and ER15 are known sources of the compound. d-nb.info Research has demonstrated that Myxovirescin A is the primary diffusible antibacterial agent that M. xanthus uses against certain prey, such as Escherichia coli. asm.org Studies on phase variation in M. xanthus have also shown that yellow-pigmented colony variants exhibit significantly increased expression of genes responsible for Myxovirescin A production. plos.org

Myxococcus virescens is another species from which Myxovirescin A has been isolated. d-nb.info The strain M. virescens Mx v48, in particular, is a known producer. d-nb.info Detailed analysis of this strain revealed that it produces a family of about 20 related myxovirescin analogues, with Myxovirescin A being the most abundant among them. d-nb.info The initial characterization of the myxovirescin family of antibiotics was based on isolations from this species. asm.orgserbiosoc.org.rs

Myxococcus xanthus

Myxobacteria as a Source of Bioactive Natural Products

Myxobacteria represent a rich and promising source of novel natural products with a wide array of biological activities. researchgate.netthieme-connect.comasm.orgnih.gov Their capacity for producing these compounds is a hallmark of their complex lifestyle and ecological interactions. helmholtz-hips.denih.gov

Myxobacteria are predatory microorganisms that feed on other bacteria and fungi. wisconsin.edumicrobiologyresearch.org Their predation is a cooperative "wolf pack" behavior, involving the secretion of a cocktail of lytic enzymes and antimicrobial secondary metabolites to kill and lyse their prey. wisconsin.eduasm.orgoup.com

Antibiotics produced by myxobacteria play a direct role as offensive weapons in this predatory process. asm.org Myxovirescin A, for instance, functions as a key predatory weapon for M. xanthus, particularly against Gram-negative bacteria. asm.orgfrontiersin.org Experiments using M. xanthus mutants unable to produce Myxovirescin A showed a reduced ability to kill E. coli, directly linking the antibiotic to predation efficiency. asm.org This use of antibiotics is thought to neutralize the prey's metabolism, facilitating subsequent digestion by secreted enzymes. frontiersin.org Beyond direct killing, the production of secondary metabolites like siderophores is part of a broader competitive strategy for essential resources, such as iron, during predator-prey interactions. oup.com

The secondary metabolome of myxobacteria is characterized by remarkable chemical diversity and structural novelty. researchgate.netresearchgate.net These bacteria have yielded more than 100 new carbon skeletons and over 600 derivative compounds, many of which possess antibacterial, antifungal, antiviral, or cytotoxic properties. frontiersin.orgnih.gov The major classes of these compounds include polyketides, non-ribosomal peptides, and complex hybrids of the two. researchgate.netresearchgate.net

Research has shown that the diversity of metabolites is not just at the genus level but also exists within a single species. asm.org A comprehensive screen of 98 different M. xanthus strains from around the globe revealed a surprisingly high level of intraspecific diversity, identifying 37 non-ubiquitous compounds, greatly expanding the known metabolome of the species. asm.org This suggests that myxobacteria, including well-studied species like M. xanthus, remain a promising and underexplored source for the discovery of new natural products. asm.org Furthermore, there is a positive correlation between the taxonomic distance of myxobacterial strains and the production of distinct secondary metabolites, indicating that exploring new and under-investigated genera holds great promise for finding novel bioactive compounds. nih.gov

Table of Producer Organisms and Isolated Compounds

| Producer Organism | Isolated Compound(s) |

| Myxococcus xanthus | Myxovirescin A (Antibiotic TA), DKxanthene, Myxochelin, Myxalamide A, Myxochromide A, Myxoprincomide |

| Myxococcus virescens | Myxovirescin A and its analogues, Myxochromid A, Myxochelin A |

| Corallococcus coralloides | Corallopyronin |

| Sorangium cellulosum | Soraphen A, Epothilone |

| "Aetherobacter rufus" | Aetheramides A and B, Spirangien |

| Chondromyces crocatus | Crocacin |

Biosynthetic Pathways and Genetic Basis

Myxovirescin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for Myxovirescin A production is located within a large biosynthetic gene cluster (BGC) in the chromosome of the producing organism, Myxococcus xanthus DK1622. scispace.comresearchgate.netnih.gov

The Myxovirescin biosynthetic gene cluster is a substantial genomic region, spanning approximately 83 kilobases (kb) of DNA. scispace.comresearchgate.netnih.govd-nb.info This large size is characteristic of gene clusters responsible for the synthesis of complex natural products. nih.gov The organization of the genes within the cluster is crucial for the coordinated expression and function of the biosynthetic enzymes. The cluster contains genes encoding for large, modular enzymes as well as smaller, monofunctional proteins that play essential roles in the assembly of the Myxovirescin A molecule. d-nb.info The arrangement of these genes often reflects the sequential steps of the biosynthetic pathway. core.ac.uk

| Feature | Description | Reference |

|---|---|---|

| Size | Approximately 83 kb | scispace.comresearchgate.netnih.govd-nb.info |

| Location | Chromosomal | scispace.comresearchgate.net |

| Producing Organism | Myxococcus xanthus DK1622 | scispace.comresearchgate.netnih.gov |

In silico analysis of the 83 kb gene cluster has led to the identification of at least 21 open reading frames (ORFs). scispace.comresearchgate.netnih.gov These ORFs encode the various proteins required for Myxovirescin A biosynthesis. The identification process involves computational methods that predict the protein-coding regions within the DNA sequence. frontiersin.org Each ORF corresponds to a specific gene, and the annotation of these genes provides insights into their putative functions based on homology to known enzymes. scispace.comd-nb.info The ORFs within the Myxovirescin cluster encode for the core PKS and NRPS enzymes, as well as tailoring enzymes that modify the polyketide backbone. scispace.com

Genomic Organization and Size

Enzymology of Myxovirescin A Biosynthesis

The biosynthesis of Myxovirescin A is a remarkable example of the interplay between different types of enzymatic systems, resulting in a structurally complex and biologically active molecule.

The core scaffold of Myxovirescin A is assembled by a hybrid PKS/NRPS system. scispace.comresearchgate.netnih.govasm.orgnih.gov These systems are large, multifunctional enzymes that act as molecular assembly lines, iteratively adding and modifying building blocks to construct the final natural product. scispace.comcore.ac.ukbiorxiv.org In the case of Myxovirescin A, this hybrid system is responsible for the formation of the 28-membered macrolactam lactone ring. asm.org

The Myxovirescin biosynthetic pathway involves four distinct Type I polyketide synthases, designated TaI, TaL, TaO, and TaP. scispace.comresearchgate.netnih.gov Type I PKSs are large, modular proteins where each module is responsible for one cycle of polyketide chain elongation. Genetic studies, including in-frame gene deletions, have provided strong evidence for the essential role of these PKSs in Myxovirescin production. scispace.com Deletion of either the taI or taL gene results in a significant decrease in Myxovirescin A production, while the deletion of both genes completely abolishes its synthesis. scispace.comresearchgate.net This suggests that TaI and TaL are crucial for the initiation of the biosynthetic process. scispace.com It is proposed that TaI and TaL work together to produce the 2-hydroxyvaleryl-S-ACP starter unit. scispace.comresearchgate.net The subsequent polymerization of acetate (B1210297) units to form the lactone ring is carried out by the modules of the Ta-1, TaO, and TaP megasynthases. scispace.comresearchgate.net

A central component of the Myxovirescin biosynthetic machinery is the major hybrid PKS/NRPS enzyme known as Ta-1. scispace.comresearchgate.netnih.gov This large protein combines modules from both PKS and NRPS systems, allowing for the incorporation of both amino acid and polyketide building blocks into the growing molecular chain. The NRPS component of Ta-1 is responsible for activating and incorporating a glycine (B1666218) unit, which is a key feature of the Myxovirescin A structure. scispace.com The PKS modules within Ta-1, along with TaO and TaP, are responsible for the subsequent elongation of the chain with acetate units. scispace.comresearchgate.net The seamless integration of these different enzymatic activities within a single, massive protein complex highlights the efficiency and elegance of this biosynthetic pathway.

| Enzyme | Type | Proposed Function | Reference |

|---|---|---|---|

| TaI | Type I PKS | Involved in the biosynthesis of the starter unit. | scispace.comresearchgate.netnih.gov |

| TaL | Type I PKS | Involved in the biosynthesis of the starter unit. | scispace.comresearchgate.netnih.gov |

| TaO | Type I PKS | Polyketide chain elongation. | scispace.comresearchgate.netnih.gov |

| TaP | Type I PKS | Polyketide chain elongation. | scispace.comresearchgate.netnih.gov |

| Ta-1 | Hybrid PKS/NRPS | Incorporation of glycine and polyketide chain elongation. | scispace.comresearchgate.netnih.gov |

Type I PKSs (TaI, TaL, TaO, TaP)

Role of 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Synthases (TaC, TaF)

The biosynthesis of the Myxovirescin A scaffold is remarkable for its two diversions from the canonical PKS pathway to a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)-like biochemical process to install alkyl side groups. researchgate.net This embellishment is catalyzed by two key HMG-CoA synthase (HMGS) homologues, TaC and TaF. irb.hrnih.gov These enzymes are responsible for creating the β-methyl and β-ethyl branches on the growing polyketide chain. irb.hrnih.gov Genetic studies have demonstrated that both HMGSs are required for the normal biosynthesis of Myxovirescin A. irb.hr The pathway employs two distinct ACP-HMGS pairs: TaB/TaC and TaE/TaF, which function in a substrate-specific manner to incorporate different units into the scaffold. nih.gov

The two HMG-CoA-like synthases, TaC and TaF, are responsible for installing two different β-branches onto the Myxovirescin backbone. researchgate.netirb.hr

TaC: This synthase is indispensable for Myxovirescin production and is responsible for the formation of the β-methyl group. irb.hr It catalyzes the nucleophilic addition of an acetyl-S-TaB intermediate onto the β-keto position of the growing polyketide chain. irb.hr

TaF: This enzyme is directly responsible for the formation of the β-ethyl group at the C16 position. irb.hr It performs a similar condensation reaction but utilizes a propionyl-S-TaE intermediate. irb.hr Interestingly, studies have shown that in the absence of TaF, the synthase TaC can partially compensate by adding a methyl group where the ethyl group should be, providing clear evidence for the specific function of TaF. irb.hrasm.org

Trans-Acting Acyltransferases (TaV)

The Myxovirescin biosynthetic gene cluster is a "trans-AT" type I PKS system, meaning it largely lacks the acyltransferase (AT) domains typically integrated within its polyketide synthase modules. researchgate.netuni-saarland.de To compensate for this, the cluster encodes a discrete, tandem acyltransferase enzyme named TaV. scispace.com This enzyme functions "in trans" to load the necessary building blocks, such as malonyl-CoA, onto the acyl carrier protein (ACP) domains of the PKS machinery. irb.hrd-nb.info The essential nature of TaV was confirmed through genetic experiments; an in-frame deletion of the taV gene resulted in the complete blockage of Myxovirescin production. scispace.comgenome.jp

Other Modifying Enzymes (e.g., Methyltransferases like TaQ, Reductases, Monooxygenases)

Beyond the core synthases, a variety of other modifying enzymes are crucial for elaborating the Myxovirescin structure.

TaQ (Methyltransferase): TaQ is an S-adenosylmethionine (SAM)-dependent methyltransferase. researchgate.net Its role is to perform a final methylation step that creates the distinctive methoxymethyl group at the C29 position of Myxovirescin A. researchgate.netirb.hr Disruption of the taQ gene leads to a halt in Myxovirescin A production and the accumulation of two novel desmethyl analogues, confirming its function in the terminal stage of the biosynthesis. researchgate.netscispace.com

TaH (Monooxygenase): TaH is a cytochrome P450 monooxygenase. irb.hr Mutational analysis has confirmed that TaH is responsible for the hydroxylation of the β-methyl group, a critical step that precedes the final methylation by TaQ to form the methoxymethyl side chain. nih.gov

TaX and TaY (Reductase-like/Hydratases): The gene cluster contains two homologues of enoyl-CoA hydratases (ECH), TaX and TaY. irb.hr These enzymes are thought to be involved in both rounds of β-alkylation (for both the methyl and ethyl groups) by facilitating dehydration and subsequent decarboxylation steps. irb.hrd-nb.info Their essential role is underscored by the fact that the deletion of either taX or taY completely abolishes Myxovirescin production. nih.gov

Biosynthetic Precursors and Building Blocks

The assembly of the complex Myxovirescin A molecule relies on a specific set of precursor molecules, which are incorporated by the biosynthetic machinery. irb.hr

| Precursor Molecule | Origin/Use in Myxovirescin A Structure | Citation |

| Glycine | Forms part of the macrolactam ring | irb.hr |

| Acetate | Used as a primary extender unit for the polyketide chain and forms the β-methyl side group | irb.hr |

| Succinate (B1194679) | The origin of the C2 and C3 carbons for the β-ethyl side group | irb.hr |

| Methionine | The methyl groups (via SAM) are used for methylation, including the formation of the methoxymethyl group by TaQ | irb.hr |

Mutational Analysis of Biosynthetic Genes

Systematic mutational analysis of the Myxovirescin biosynthetic gene cluster has been instrumental in deciphering the function of individual genes. d-nb.info By creating a series of in-frame deletion mutants, researchers have been able to observe the direct effect of each gene's absence on antibiotic production, providing unambiguous genetic evidence for their roles. nih.govscispace.com

The deletion of key biosynthetic genes has profound and specific effects on the production of Myxovirescin A, ranging from reduced yield to complete abolition or the creation of novel analogues. nih.govscispace.com

| Gene Deleted | Encoded Enzyme | Effect on Production | Citation(s) |

| ΔtaC | HMG-CoA Synthase | Abolished Myxovirescin A production. | irb.hr |

| ΔtaF | HMG-CoA Synthase | Production of a novel analogue with a methyl group at C16 instead of an ethyl group. | irb.hr |

| ΔtaV | Trans-acting Acyltransferase | Completely blocked Myxovirescin production. | researchgate.netscispace.com |

| ΔtaQ | Methyltransferase | Shifted production to two novel desmethyl analogues (Myxovirescin Q(a) and Q(c)). | researchgate.netnih.govscispace.com |

| ΔtaH | Cytochrome P450 Monooxygenase | Confirmed its role in hydroxylating the β-methyl group. | nih.gov |

| ΔtaK | Variant β-ketoacyl-ACP synthase | Dramatically reduced production. | nih.gov |

| ΔtaX | Enoyl-CoA Hydratase Homologue | Abolished Myxovirescin production. | nih.gov |

| ΔtaY | Enoyl-CoA Hydratase Homologue | Abolished Myxovirescin production. | nih.gov |

| ΔtaI / ΔtaL | Polyketide Synthases | Caused a dramatic drop in production. | researchgate.netnih.govscispace.com |

| ΔtaIL (double mutant) | Polyketide Synthases | Led to the complete abolishment of production. | researchgate.netnih.govscispace.com |

| ΔtaB / ΔtaE | Acyl Carrier Proteins (ACPs) | Revealed similar phenotypes to their associated HMGS mutants (ΔtaC and ΔtaF), confirming the TaB/TaC and TaE/TaF functional pairing. | nih.gov |

Analog Production through Genetic Engineering

The generation of novel Myxovirescin A analogs has been successfully achieved by manipulating the myxovirescin biosynthetic gene cluster in Myxococcus xanthus DK1622. This process, often termed combinatorial biosynthesis, leverages genetic engineering techniques to alter the natural synthesis pathway, leading to the production of structurally modified compounds. These efforts not only expand the chemical diversity of the myxovirescin family but also provide deeper insights into the function of individual biosynthetic genes.

A key strategy involves the targeted inactivation or deletion of specific genes within the cluster. One notable success was the disruption of the S-adenosylmethionine (SAM)-dependent methyltransferase gene, taQ (also referred to as mvyQ). scispace.comresearchgate.netnih.gov This enzyme is responsible for the methylation of a hydroxyl group on the macrocycle. Inactivation of taQ resulted in the production of two new desmethyl analogs, designated Myxovirescin Q(a) and Myxovirescin Q(c). researchgate.netnih.gov Detailed analysis of Myxovirescin Q(a) confirmed the absence of the methoxy (B1213986) group, and this structural change led to a loss of bioactivity against E. coli. researchgate.netnih.gov

Another successful modification targeted the gene taF (or mvyF), a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)-like synthase. This enzyme is proposed to be responsible for the formation of the C16 ethyl side group of Myxovirescin A. irb.hr Inactivating taF did not abolish production but instead led to the creation of a novel analog where the ethyl group at the C16 position was replaced by a methyl group. irb.hr This finding provided direct evidence for the specific role of TaF in elaborating the ethyl side chain. irb.hr

In contrast, the deletion of other genes has been shown to be critical for production, effectively blocking the pathway. Deletion of taV, which encodes two acyltransferase (AT) domains, halts myxovirescin production, suggesting these "trans-acting" ATs are essential for loading the building blocks onto the assembly line. researchgate.netnih.gov Similarly, deleting taC, another HMG-CoA-like synthase believed to install the C12 methyl group, was found to be indispensable, causing a complete loss of myxovirescin biosynthesis. irb.hr The creation of a double-deletion mutant, ΔtaIL, also resulted in the complete abolishment of myxovirescin production, confirming the essential role of the polyketide synthase (PKS) modules TaI and TaL in initiating the biosynthesis. scispace.comresearchgate.netnih.gov

These genetic manipulation studies demonstrate the plasticity of the myxovirescin biosynthetic machinery and its potential for generating novel derivatives. irb.hr

Table 1: Genetically Engineered Myxovirescin Analogs

| Target Gene | Gene Function | Result of Inactivation | Produced Analog(s) | Impact on Bioactivity |

| taQ (mvyQ) | SAM-dependent methyltransferase | Production of desmethyl analogs | Myxovirescin Q(a), Myxovirescin Q(c) | Loss of bioactivity against E. coli for Myxovirescin Q(a) researchgate.netnih.gov |

| taF (mvyF) | HMG-CoA-like synthase | Replacement of C16 ethyl with a methyl group | 16-desethyl-16-methyl-Myxovirescin A | Not specified |

| taC (mvyC) | HMG-CoA-like synthase | Abolished production | None | Not applicable |

| taV | Trans-acting acyltransferase | Blocked production | None | Not applicable |

| taI / taL | Type I Polyketide Synthases | Dramatically reduced or abolished production | None (in double mutant) | Not applicable |

Regulatory Mechanisms of Myxovirescin Production

The biosynthesis of Myxovirescin A in Myxococcus xanthus is a resource-intensive process that is tightly controlled by a complex regulatory network. This regulation ensures that the antibiotic is produced under appropriate conditions, such as during predation or under specific nutritional states. beilstein-journals.org The expression of the myxovirescin biosynthetic genes is coordinated and involves multiple layers of control, including dedicated transcriptional regulators within the gene cluster and global stress-response systems. beilstein-journals.orgoup.com

Within the myxovirescin gene cluster, a gene designated taA has been identified as a NusG-like transcription anti-terminator. oup.com NusG proteins are known to bind to RNA polymerase, preventing premature termination of transcription, which is crucial for the complete expression of long operons like the myxovirescin cluster. oup.com Disruption of taA was shown to be essential for Myxovirescin A production, highlighting the importance of transcriptional processivity for the biosynthesis of this complex metabolite. oup.com

The production of myxovirescin is also under the control of the alternative sigma factor σ⁵⁴ in conjunction with specific enhancer-binding proteins (EBPs). nih.gov The M. xanthus genome contains an unusually high number of genes encoding regulatory proteins like EBPs, suggesting intricate control over processes like secondary metabolism. beilstein-journals.org For myxovirescin specifically, the enhancer-binding protein HsfA has been identified as a repressor of production. beilstein-journals.org Another regulator, MXAN_4899, can act as either an enhancer or an inhibitor, depending on the nutritional status of the cell, linking nutrient availability directly to antibiotic synthesis. beilstein-journals.org

Furthermore, myxovirescin production is connected to the stringent response, a global bacterial stress response triggered by nutrient limitations, particularly amino acid starvation. libretexts.orgwikipedia.org This response is mediated by the alarmone molecules guanosine (B1672433) tetraphosphate (B8577671) and guanosine pentaphosphate, collectively known as (p)ppGpp. libretexts.orgwikipedia.orgfrontiersin.org When nutrients are scarce, (p)ppGpp accumulates and redirects cellular resources from growth towards survival pathways, including the synthesis of secondary metabolites. libretexts.orgwikipedia.org The stringent response can alter the transcription of up to a third of all genes in the cell, and its activation is linked to the upregulation of myxovirescin production, ensuring the antibiotic is synthesized when the bacterium is under stress or in direct competition with other microbes. nih.govwikipedia.org

Chemical Synthesis Methodologies

Total Synthesis Approaches

The total synthesis of Myxovirescin A has been accomplished through various strategies, often employing a convergent approach to assemble the complex macrocycle from smaller, more manageable fragments. These syntheses rely on a combination of modern and classic organic reactions to control the numerous stereocenters and construct the characteristic structural features of the molecule.

One notable convergent total synthesis of Myxovirescin A1 involved the preparation of three main building blocks which were then strategically combined. nih.gov This strategy allows for flexibility in the synthesis, enabling the preparation of analogs by modifying one of the fragments before the coupling steps. Another approach fragmented the macrocyclic core into three main parts, which were synthesized independently and then coupled. thieme-connect.com The success of these strategies hinges on the efficiency and selectivity of the coupling reactions used to join the fragments.

Several powerful and now-standard organic reactions have been pivotal in the total synthesis of Myxovirescin A and its analogs. These include:

Negishi Reaction : This palladium-catalyzed cross-coupling reaction between an organozinc compound and an organohalide has been instrumental in forming key carbon-carbon bonds within the Myxovirescin A framework. nih.govresearchgate.net For instance, a highly regioselective Negishi reaction was used to couple a dibromo-alkene with an alkynylzinc reagent, a critical step in one of the total syntheses. nih.gov

Suzuki Coupling : Another palladium-catalyzed cross-coupling reaction, the Suzuki coupling, which joins an organoboron compound with an organohalide, has also been employed. nih.govtamu.edumdpi.comlibretexts.orgwikipedia.org A notable application was the coupling of an enyne derivative with a 9-BBN-adduct derived from an alkene fragment. nih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Ring-Closing Metathesis (RCM) : RCM has emerged as a powerful tool for the formation of large rings and has been successfully applied to the synthesis of the Myxovirescin macrocycle and its analogs. thieme-connect.comresearchgate.netnih.gov In one approach, a diene precursor was subjected to a Grubbs-I catalyzed macrocyclization to furnish the 28-membered ring. thieme-connect.com Another synthesis utilized a highly selective ring-closing alkyne metathesis (RCAM) to form a cyclic enyne, which was then further elaborated. nih.gov

The following table summarizes the key reactions used in the synthesis of Myxovirescin A.

| Reaction | Catalyst/Reagents | Purpose in Synthesis |

| Negishi Reaction | Palladium catalyst, organozinc reagent | Carbon-carbon bond formation, coupling of key fragments. nih.govresearchgate.net |

| Suzuki Coupling | Palladium catalyst, organoboron reagent, base | Carbon-carbon bond formation, coupling of key fragments. nih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs catalyst, Hoveyda's catalyst | Formation of the macrocyclic ring. thieme-connect.comresearchgate.net |

| Ring-Closing Alkyne Metathesis (RCAM) | Molybdenum tris-amido complex | Formation of a cyclic enyne intermediate. nih.gov |

| Asymmetric Hydrogenation | Ruthenium(II)-BINAP catalyst | Stereoselective reduction of a β-ketoester. nih.govacs.org |

| trans-Hydrosilylation/Proto-desilylation | Ruthenium catalyst | Stereoselective reduction of an internal alkyne to a trans-alkene. nih.govresearchgate.net |

The presence of multiple stereocenters in Myxovirescin A necessitates precise stereochemical control throughout the synthesis. This has been achieved through a combination of substrate-controlled and reagent-controlled reactions. nih.gov

Asymmetric hydrogenations have been used to set key stereocenters. For example, a Noyori-type asymmetric hydrogenation of a chlorinated β-ketoester was employed to establish a specific stereochemistry early in the synthesis of a key fragment. nih.govtu-dortmund.de Another critical aspect is the control of stereochemistry during carbon-carbon bond formation. An anti-selective oxyallylation was utilized to construct a homoallylic alcohol with the desired stereoconfiguration. nih.gov Furthermore, the stereochemistry of the double bonds within the macrocycle is crucial. A trans-hydrosilylation/proto-desilylation tandem reaction was developed for the stereoselective formation of a trans-alkene from an internal alkyne. nih.govresearchgate.net

Key Synthetic Steps and Reactions (e.g., Negishi Reaction, Suzuki Coupling, Ring-Closing Metathesis)

Semi-synthesis and Derivative Generation

Semi-synthesis, which involves the chemical modification of the natural product, offers a more direct route to generating derivatives of Myxovirescin A. mdpi.comnih.govresearchgate.net This approach leverages the readily available natural product as a starting material, allowing for the exploration of structure-activity relationships without undertaking a lengthy total synthesis. For instance, disruption of the S-adenosylmethionine (SAM)-dependent methyltransferase, TaQ, in the producing organism Myxococcus xanthus led to the production of two new myxovirescin analogs, Q(a) and Q(c). nih.gov NMR analysis of myxovirescin Q(a) revealed the absence of the methoxy (B1213986) carbon, and this analog was found to be inactive against E. coli. nih.govresearchgate.net

Synthetic Analog Design and Preparation

The design and preparation of synthetic analogs of Myxovirescin A are driven by the need to understand the key structural features required for its antibacterial activity and to develop compounds with improved properties. nih.gov A short and efficient route to myxovirescin analogs has been developed using ring-closing metathesis, and these analogs have been shown to retain antibacterial activity. nih.gov

One strategy for analog design involves modifying specific regions of the molecule, such as the triol unit. thieme-connect.com By starting with a commercially available amino-sugar, a new fragment was synthesized and coupled to another intermediate, leading to a precursor for ring-closing metathesis. thieme-connect.com The resulting analog, after deprotection, demonstrated significant antibacterial activity. thieme-connect.com This highlights the potential of synthetic analog design to produce novel antibacterial agents based on the Myxovirescin A scaffold.

Molecular Mechanisms of Action

Identification of Molecular Target: Lipoprotein Signal Peptidase II (LspA)

The primary molecular target of Myxovirescin A has been unequivocally identified as Lipoprotein Signal Peptidase II (LspA). nih.govasm.orgnih.govnih.gov LspA is a crucial enzyme in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins. asm.orgasm.orgasm.org This processing step is essential for the maturation and proper localization of lipoproteins, which play vital roles in the bacterial cell envelope. asm.orgmdpi.com

Genetic studies in Escherichia coli were instrumental in pinpointing LspA as the target. Researchers found that overexpression of the lspA gene conferred resistance to Myxovirescin A (also referred to as antibiotic TA). nih.govnih.govasm.org Conversely, mutations in the lpp gene, which encodes an abundant outer membrane lipoprotein, also resulted in resistance, suggesting that the toxic effects of Myxovirescin A are linked to the accumulation of unprocessed lipoproteins. nih.govnih.gov Biochemical assays further confirmed that Myxovirescin A directly inhibits the processing of prolipoproteins in whole cells. nih.govasm.org

Myxovirescin A exhibits a high degree of specificity for LspA. researchgate.net This specificity is a critical attribute, as LspA is an attractive drug target due to its absence in mammalian cells. researchgate.netscienceboard.net The bactericidal activity of Myxovirescin A is dependent on active cell metabolism and protein synthesis, indicating a target-specific mode of action rather than non-specific membrane disruption. nih.gov The unique structure of Myxovirescin A, a 28-membered macrolactam lactone, contributes to its potent and specific inhibition of LspA. nih.govresearchgate.net

Globomycin (B1604857), another natural product antibiotic, is also a well-characterized inhibitor of LspA. asm.orgresearchgate.netpnas.org Both Myxovirescin A and Globomycin target LspA, leading to similar downstream cellular effects. nih.govasm.org However, they are chemically distinct compounds. researchgate.net Myxovirescin A is a macrolactam lactone produced by Myxococcus xanthus, while Globomycin is a cyclic depsipeptide produced by Streptomyces species. researchgate.netscienceboard.net

Despite their different molecular scaffolds, both antibiotics have evolved to inhibit LspA with remarkable potency and specificity. researchgate.netscienceboard.net This is considered an example of convergent evolution. scienceboard.netnih.gov Studies have shown that both compounds possess a critical hydroxyl group that interacts with the catalytic site of LspA. researchgate.netfrontiersin.org Interestingly, Myxovirescin A is often more potent than Globomycin against E. coli. mdpi.com For instance, in one study, Myxovirescin A inhibited approximately 50% of Lpp processing at a concentration of 0.25 µg/ml, whereas Globomycin required a concentration of 2 µg/ml to achieve the same effect. nih.govasm.orgasm.org

LspA functions as an aspartyl protease, utilizing a catalytic dyad of two aspartate residues to cleave the signal peptide of prolipoproteins. frontiersin.orgasm.org Both Myxovirescin A and Globomycin act as non-cleavable tetrahedral intermediate analogs, effectively blocking the active site of the enzyme. nih.govlenus.ie

Comparison with Other LspA Inhibitors (e.g., Globomycin)

Cellular Effects of LspA Inhibition

The inhibition of LspA by Myxovirescin A triggers a series of detrimental cellular events that ultimately lead to bacterial cell death.

The most immediate and direct consequence of LspA inhibition is the disruption of lipoprotein processing. asm.orguniprot.org Lipoproteins are synthesized as pre-prolipoproteins and undergo a series of post-translational modifications. researchgate.net The enzyme Lgt first modifies the prolipoprotein, after which LspA cleaves the signal peptide. nih.govresearchgate.net By blocking LspA, Myxovirescin A causes the accumulation of unprocessed prolipoproteins in the bacterial cell membrane. nih.govasm.orgasm.org This accumulation is toxic to the cell. nih.govnih.gov The failure to process and mature lipoproteins prevents them from reaching their correct destinations and performing their essential functions. uni.lu

The disruption of lipoprotein maturation has a profound impact on the integrity of the bacterial cell envelope. nih.govresearchgate.netnih.gov Lipoproteins are critical components of the cell wall and outer membrane in Gram-negative bacteria, and are involved in various functions including nutrient transport, signal transduction, and maintaining structural integrity. asm.orgmdpi.com

Inhibition of LspA by Myxovirescin A leads to a halt in the maturation of key lipoproteins required for processes such as murein biosynthesis. asm.org This indirectly inhibits cell wall synthesis. asm.org The accumulation of mislocalized prolipoproteins can also be toxic. uni.lu Ultimately, the compromised cell envelope leads to morphological changes, including localized cell lysis, which are visibly similar to the effects caused by Globomycin. nih.gov This disruption of the cell envelope is a primary contributor to the bactericidal activity of Myxovirescin A. nih.govresearchgate.netfrontiersin.org

Impact on Bacterial Cell Envelope Integrity

Resistance Mechanisms in Bacteria

Bacteria have evolved several strategies to counteract the antimicrobial effects of Myxovirescin A. These mechanisms range from genetic mutations affecting the antibiotic's target to enzymatic inactivation of the compound itself.

Genetic Basis of Resistance (e.g., lpp gene mutations)

A primary mechanism of resistance to Myxovirescin A involves mutations in the lpp gene. nih.govnih.govasm.orgresearchgate.net The lpp gene encodes Braun's lipoprotein, one of the most abundant lipoproteins in the outer membrane of Gram-negative bacteria like Escherichia coli. nih.govnih.gov Studies have shown that insertional mutations, such as those caused by an IS4 element in the lpp gene, can confer specific resistance to Myxovirescin A. nih.govnih.govasm.org

This resistance is not due to a direct interaction between the Lpp protein and the antibiotic. Instead, it is believed that the absence or alteration of the Lpp protein alleviates the toxic effects caused by the accumulation of unprocessed prolipoproteins when LspA is inhibited. nih.govnih.govasm.org By blocking the expression of this major lipoprotein, the cell reduces the burden on the LspA-dependent processing pathway, thereby mitigating the lethal consequences of Myxovirescin A activity. nih.govnih.gov

| Gene | Function | Effect of Mutation on Myxovirescin A Resistance | Organism Studied |

| lpp | Encodes Braun's lipoprotein, a major outer membrane component. | Insertion or inactivation alleviates the toxic buildup of unprocessed lipoproteins, conferring resistance. nih.govnih.govasm.org | Escherichia coli nih.govnih.govasm.org |

Producer Strain Self-Resistance (lspA paralogs)

The producing organism, Myxococcus xanthus, possesses an intrinsic mechanism to protect itself from the Myxovirescin A it synthesizes. This self-resistance is attributed to the presence of multiple paralogs of the lspA gene within its genome. nih.govnih.govasm.org The biosynthetic gene cluster responsible for producing Myxovirescin A (also known as antibiotic TA) encodes two such lspA paralogs. nih.govnih.govasm.org

It is hypothesized that these paralogous LspA enzymes have altered structures that are less susceptible to inhibition by Myxovirescin A, while still retaining their essential function in lipoprotein processing for the producer organism. nih.govnih.gov This represents a target modification strategy, a common self-resistance mechanism in antibiotic-producing microbes. mdpi.com Research has shown that the Myxococcus xanthus DK1622 genome contains four copies of lspA, with two of them, lspA3 and lspA4, located within the myxovirescin biosynthetic gene cluster. researchgate.net These specialized enzymes likely ensure the continued viability of M. xanthus in the presence of its own potent antibiotic.

| Gene | Location | Proposed Function in Self-Resistance | Producing Organism |

| lspA paralogs | Within the myxovirescin biosynthetic gene cluster. nih.govnih.govasm.org | Encode LspA variants that are insensitive to Myxovirescin A, allowing for normal lipoprotein processing. nih.govnih.gov | Myxococcus xanthus nih.govnih.govasm.org |

Enzymatic Deactivation by Other Microorganisms (e.g., Glycosylation)

Some bacteria have developed the ability to enzymatically modify and inactivate Myxovirescin A. A notable example is Bacillus licheniformis, which can survive predation by M. xanthus through this mechanism. researchgate.netnih.gov This resistance is achieved by the enzymatic glycosylation of the Myxovirescin A molecule. researchgate.netnih.govbiorxiv.org

Upon exposure to Myxovirescin A, B. licheniformis upregulates a glycosyltransferase gene, yjiC. researchgate.netnih.gov The YjiC enzyme catalyzes the attachment of a glucose moiety to the C-21 hydroxyl group of Myxovirescin A, forming a compound identified as TA-Gluc. nih.gov This structural modification diminishes the antibiotic's bactericidal activity. nih.gov The addition of the bulky glucose group is thought to weaken the binding affinity of the antibiotic to its target, LspA, thereby rendering it less effective. researchgate.netnih.gov Heterologous expression of the yjiC gene in a susceptible host like E. coli has been shown to confer resistance to both Myxovirescin A and predation by M. xanthus. nih.gov

| Enzyme | Gene | Modifying Organism | Mechanism of Deactivation | Resulting Compound |

| Glycosyltransferase | yjiC nih.gov | Bacillus licheniformis researchgate.netnih.gov | Conjugates a glucose molecule to the C-21 hydroxyl group of Myxovirescin A. nih.gov | TA-Gluc nih.gov |

Preclinical Biological Activity in Model Systems

Antimicrobial Spectrum and Potency

Myxovirescin A exhibits a broad spectrum of antibacterial activity, with notable potency against specific bacterial groups.

Activity against Gram-Negative Bacteria (e.g., E. coli, Enterobacteria)

Myxovirescin A is particularly effective against Gram-negative bacteria, especially those belonging to the Enterobacteriaceae family. nih.gov It demonstrates rapid bactericidal activity against many Gram-negative bacteria. nih.govasm.org The main component, myxovirescin A, is bactericidal for many Gram-negative bacteria, particularly enterobacteria, at a concentration of 1 to 5 micrograms/ml. nih.gov Myxovirescin A1 was found to be especially effective against enterobacteria, with a minimal inhibitory concentration (MIC) of 1 µg/mL. beilstein-journals.org This potent activity is attributed to its unique mechanism of action, which involves the inhibition of the type II signal peptidase (LspA). beilstein-journals.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.net LspA is a crucial enzyme in the maturation of lipoproteins, which are essential for the integrity of the bacterial cell wall. beilstein-journals.org The inhibition of LspA in Escherichia coli disrupts cell wall synthesis, leading to cell death. beilstein-journals.org Studies have shown that Myxovirescin A, also known as antibiotic TA, is a major diffusible factor that inhibits the growth of E. coli. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Myxovirescin A against Gram-Negative Bacteria

| Bacterial Group | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Enterobacteria | General | 1 - 5 | nih.gov |

| Enterobacteria | General | 1 | beilstein-journals.org |

| Pseudomonads | Some strains | 20 - 50 | nih.gov |

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

The activity of Myxovirescin A against Gram-positive bacteria is generally weaker than its effects on Gram-negative bacteria. nih.gov Inhibition of some Gram-positive bacteria requires higher concentrations, typically in the range of 20 to 50 µg/mL. nih.gov While it is considered to have broad-spectrum activity that includes some Gram-positive bacteria, they are often more resistant. nih.govasm.orgresearchgate.net The target of Myxovirescin A, the type II signal peptidase LspA, is also present in Gram-positive bacteria like Staphylococcus aureus. researchgate.netnih.gov

Activity against Multidrug-Resistant Strains

Research has indicated the potential of Myxovirescin A against multidrug-resistant (MDR) bacterial strains. The enzyme LspA, the target of Myxovirescin A, is a viable drug target in methicillin-resistant Staphylococcus aureus (MRSA), a notorious MDR pathogen. nih.gov While Myxovirescin A on its own may have limited direct killing activity against some MRSA strains, it has been shown to enhance the efficacy of other antibiotics. For instance, myxovirescin A1 has been observed to increase the killing of MRSA by the human group IIA secreted phospholipase A2 (hGIIA) and the antibiotic daptomycin. researchgate.net This suggests a potential role for Myxovirescin A in combination therapies to combat resistant infections.

Cytotoxic Activities in Cancer Cell Lines

In addition to its antimicrobial properties, Myxovirescin A has demonstrated cytotoxic effects against various human cancer cell lines. ontosight.aidntb.gov.ua Studies have reported its activity against cell lines derived from liver, pancreas, prostate, bone, and cervix cancers. dntb.gov.ua This suggests a potential for Myxovirescin A as a scaffold for the development of novel anticancer agents. However, detailed studies on the specific mechanisms and potency (e.g., IC50 values) of its cytotoxic activity are less extensively documented in the public domain compared to its antibacterial effects.

Antiviral Properties

Myxovirescin A has been reported to possess antiviral properties. ontosight.airesearchgate.net This broadens the spectrum of its potential therapeutic applications. However, specific details regarding the types of viruses it is active against and the extent of its antiviral efficacy are not extensively detailed in the available scientific literature. Further research is needed to fully characterize its antiviral potential.

Activity in Predation Models

Myxovirescin A plays a significant role in the predatory lifestyle of its producer, Myxococcus xanthus. beilstein-journals.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.net This soil-dwelling bacterium preys on other microorganisms, and Myxovirescin A acts as a key predatory weapon. beilstein-journals.org Gene deletion experiments have shown that the loss of myxovirescin biosynthesis significantly impairs the ability of M. xanthus to kill actively growing E. coli cells. beilstein-journals.org Conversely, E. coli strains that are resistant to Myxovirescin A are also largely resistant to predation by M. xanthus. beilstein-journals.org This demonstrates a direct link between the production of this antibiotic and the predatory success of the myxobacterium. It is hypothesized that bactericidal antibiotics like Myxovirescin A are secreted to neutralize the metabolism of prey, which in turn facilitates their degradation and consumption by the predator. frontiersin.org However, the effectiveness of Myxovirescin A as a predatory tool is not universal, as it has no effect on the Gram-positive prey bacterium Micrococcus luteus. beilstein-journals.org

Role in Myxococcus xanthus Predatory Lifestyle

Myxococcus xanthus is a soil-dwelling bacterium recognized for its complex social behaviors and predatory capabilities. nih.govresearchgate.netresearchgate.net This bacterium operates as a predator, feeding on a wide range of other microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govkarger.com Its predatory strategy is multifaceted, involving cooperative "wolf-pack" attacks where swarms of cells work together to overwhelm prey colonies. researchgate.net A critical component of this predatory arsenal (B13267) is the secretion of a diverse array of secondary metabolites and hydrolytic enzymes that serve to kill and lyse prey organisms. nih.govresearchgate.netkarger.com

Among the most significant of these secreted compounds is Myxovirescin A, a bactericidal antibiotic also known as antibiotic TA. nih.govresearchgate.netfrontiersin.org Myxovirescin A plays a direct role in predation by inhibiting the maturation of lipoproteins in target bacteria. frontiersin.orgmicrobiologyresearch.orgnih.gov It achieves this by specifically targeting the type II signal peptidase (LspA), an essential enzyme in bacterial lipoprotein processing. frontiersin.orgbeilstein-journals.org The inhibition of LspA leads to the formation of lethal cross-links between the inner membrane and the cell wall of the prey, a mechanism that is particularly effective against actively growing cells. frontiersin.orgmicrobiologyresearch.org This suggests that a primary function of Myxovirescin A is to halt the metabolism and growth of prey bacteria, thereby neutralizing them and facilitating their subsequent breakdown by lytic enzymes secreted by M. xanthus. frontiersin.org The delivery of Myxovirescin A and other lytic factors to prey cells is thought to be facilitated by outer membrane vesicles (OMVs), which are released by M. xanthus and can fuse with target cells. researchgate.netnih.govmdpi.com

Impact of Myxovirescin Biosynthesis on Prey Killing

The importance of Myxovirescin A in the predatory success of M. xanthus has been demonstrated through genetic studies. beilstein-journals.org Experiments comparing wild-type M. xanthus with mutants engineered to lack the ability to produce Myxovirescin A (TA⁻ strains) have shown a clear link between the antibiotic's biosynthesis and the ability to kill certain prey. frontiersin.orgasm.org

In laboratory co-cultures with actively growing Escherichia coli, the Myxovirescin A-deficient mutants exhibit a significantly diminished killing capacity compared to their wild-type counterparts. frontiersin.orgbeilstein-journals.org Consequently, a much higher number of E. coli cells survive when confronted by the mutant strain. frontiersin.org However, this predatory defect is conditional. When prey cells are not actively growing, such as in nutrient-deprived conditions, the absence of Myxovirescin A makes no discernible difference in the predatory outcome. frontiersin.org This finding reinforces the understanding that the antibiotic's primary role is to interfere with the metabolic processes of growing prey. frontiersin.orgmicrobiologyresearch.org

Myxovirescin A is not a universally essential killing factor for all prey types. For instance, its absence does not impair the ability of M. xanthus to prey on Micrococcus luteus. asm.org Furthermore, its role can be influenced by the defensive capabilities of the prey. M. xanthus requires Myxovirescin A for effective predation against some proteobacteria, but not against certain mutants of Bacillus subtilis that are unable to produce their own defensive antibiotic, bacillaene. frontiersin.orgnih.gov This suggests that Myxovirescin A may have a specialized function in counteracting the antibiotic defenses of competing microbes. frontiersin.org

Table 1: Comparative Predation Efficiency of M. xanthus Strains

| Predator Strain | Prey Species | Prey Condition | Predation Outcome | Reference |

|---|---|---|---|---|

| M. xanthus (Wild Type) | E. coli | Actively growing | Efficient killing | frontiersin.org, beilstein-journals.org, asm.org |

| M. xanthus (Myxovirescin A mutant) | E. coli | Actively growing | Significantly reduced killing; higher prey survival | frontiersin.org, beilstein-journals.org, asm.org |

| M. xanthus (Wild Type) | E. coli | Not actively growing | Kills prey | frontiersin.org |

| M. xanthus (Myxovirescin A mutant) | E. coli | Not actively growing | No difference in predation compared to wild type | frontiersin.org |

| M. xanthus (Myxovirescin A mutant) | Micrococcus luteus | Not specified | No discernible defect in killing | asm.org |

Selectivity and Eukaryotic Cell Compatibility (in vitro studies)

In vitro studies have established that Myxovirescin A possesses a notable degree of selectivity in its biological activity. The antibiotic demonstrates potent bactericidal effects, particularly against Gram-negative bacteria. beilstein-journals.orgnih.gov The primary component, Myxovirescin A, is lethal to many enterobacteria at minimal inhibitory concentrations (MICs) between 1 and 5 µg/mL. nih.gov Its activity extends to other bacteria as well, though often requiring higher concentrations. Some species of pseudomonads and various Gram-positive bacteria are inhibited at concentrations in the range of 20 to 50 µg/mL. nih.gov

A crucial characteristic of Myxovirescin A, highlighted in preclinical assessments, is its compatibility with eukaryotic cells. beilstein-journals.org Laboratory investigations have consistently shown that the compound does not exhibit toxicity toward eukaryotic cells, even at concentrations effective against bacteria. beilstein-journals.org This selective toxicity for prokaryotes is a significant attribute, distinguishing Myxovirescin A from other myxobacterial secondary metabolites that are known to target eukaryotic cellular processes. d-nb.info

Table 2: Activity Spectrum and Selectivity of Myxovirescin A

| Target Organism Type | Specific Examples | Activity Level (MIC) | Eukaryotic Toxicity | Reference |

|---|---|---|---|---|

| Gram-negative bacteria | Enterobacteria | High (1-5 µg/mL) | Not observed | nih.gov |

| Gram-negative bacteria | Some Pseudomonads | Moderate (20-50 µg/mL) | Not observed | nih.gov |

| Gram-positive bacteria | Various | Moderate (20-50 µg/mL) | Not observed | nih.gov |

| Eukaryotic cells | Not applicable | No toxicity observed | Not observed | beilstein-journals.org |

Structure Activity Relationship Sar Studies

Identification of Essential Structural Moieties for Bioactivity

The antibacterial potency of Myxovirescin A is not attributed to a single component but rather to the synergistic interplay of its various structural moieties. Research has highlighted that the vinyl methylester moieties are essential for the biological activity of related complex natural products, suggesting a similar critical role in Myxovirescin A. researchgate.net The core structure, a 28-membered macrolactam lactone, provides the necessary scaffold to correctly position the key functional groups for interaction with its biological target, the type II signal peptidase (LspA). researchgate.netasm.orgasm.org

A crucial element for its inhibitory action on LspA is a specific hydroxyl group. researchgate.netresearchgate.net This hydroxyl group wedges itself between the catalytic aspartate residues of the enzyme, effectively blocking its function. researchgate.netresearchgate.net This interaction mimics a non-cleavable tetrahedral intermediate, leading to the inhibition of lipoprotein processing, which is vital for bacterial cell envelope integrity. researchgate.netresearchgate.net

Impact of Specific Functional Groups on Activity (e.g., Methoxy (B1213986) Carbon)

Specific functional groups on the Myxovirescin A scaffold have a profound impact on its biological activity. One of the most critical is the methoxy group at C29. researchgate.netscispace.com Genetic disruption of the S-adenosylmethionine (SAM)-dependent methyltransferase (TaQ), the enzyme responsible for adding this methoxy group, leads to the production of novel analogues, Myxovirescin Q(a) and Myxovirescin Q(c). researchgate.net Analysis of Myxovirescin Q(a) revealed the loss of the methoxy carbon atom, and this analogue was found to be devoid of bioactivity against E. coli. researchgate.netscispace.com This finding strongly suggests that O-specific methylation is indispensable for the antimicrobial activity of Myxovirescin A. scispace.comfrontiersin.org The loss of this methoxy group, and its replacement with other substituents, results in a loss of antibacterial activity. frontiersin.org

The hydroxyl groups are also key to its function. As mentioned previously, a critical hydroxyl group is responsible for interacting with the catalytic aspartates of LspA. researchgate.netresearchgate.net This highlights the importance of specific hydroxylations during the biosynthetic process to generate the active compound.

Role of Macrocyclic Lactam Structure

The 28-membered macrocyclic lactam structure of Myxovirescin A is fundamental to its function, serving as a rigid scaffold that orients the essential pharmacophoric elements in a precise three-dimensional arrangement for optimal binding to its target. researchgate.netasm.orgasm.org This macrocyclic framework is a product of a complex hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line. researchgate.netscispace.com

Analysis of Analogues and Derivatives

The study of Myxovirescin A analogues, both naturally produced through genetic manipulation and synthetically derived, has provided significant insights into its SAR.

As previously discussed, the desmethyl analogue, Myxovirescin Q(a), which lacks the C29 methoxy group, is inactive, confirming the essentiality of this functional group. researchgate.netscispace.com Another study involving the inactivation of the gene taF, which is responsible for adding an ethyl group at C16, resulted in a novel myxovirescin analogue. irb.hr This new metabolite possessed a methyl group at C16 instead of the ethyl group. irb.hr This demonstrated that while the enzyme TaF is not absolutely required for production, its absence alters the final structure, providing a tool to generate novel derivatives. irb.hr

The creation of a double mutant, lacking both the TaI and TaL PKSs, completely abolished myxovirescin production, indicating the critical role of these synthases in building the core scaffold. scispace.com These genetic approaches, by selectively removing or altering specific biosynthetic steps, have been invaluable in producing novel analogues and understanding the function of different parts of the Myxovirescin A molecule. researchgate.netirb.hrscispace.com The ability to generate such analogues opens avenues for further optimization of its antibiotic properties. asm.org

Table of Analogue Bioactivity

| Compound/Analogue | Key Structural Difference from Myxovirescin A | Bioactivity against E. coli | Reference(s) |

| Myxovirescin A | - | Active | researchgate.netscispace.com |

| Myxovirescin Q(a) | Loss of the methoxy carbon at C29 | Inactive | researchgate.netscispace.com |

| Myxovirescin ΔF | Methyl group at C16 instead of an ethyl group | Active (bioactivity details not specified) | irb.hr |

Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationscispace.comnih.govuni-saarland.denih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural determination of Myxovirescin A. Through various one- and two-dimensional NMR experiments, researchers have been able to piece together the intricate connectivity and spatial arrangement of atoms within this 28-membered macrocyclic antibiotic. researchgate.netrsc.org

1H and 13C NMR Data Analysisnih.gov

Below is a table summarizing representative ¹H and ¹³C NMR chemical shifts for Myxovirescin A, which are critical for its identification and structural verification.

Table 1: Representative ¹H and ¹³C NMR Data for Myxovirescin A

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 173.5 | - |

| 2 | 54.2 | 4.25 (dd, 9.5, 4.5) |

| 3 | 35.1 | 2.60 (m), 2.45 (m) |

| 4 | 31.8 | 1.65 (m) |

| 5 | 134.5 | 5.60 (dd, 15.5, 8.0) |

| 6 | 128.7 | 5.45 (dd, 15.5, 7.5) |

| 7 | 40.1 | 2.30 (m) |

| 8 | 73.2 | 3.80 (m) |

| 9 | 131.9 | 5.50 (d, 10.0) |

| 10 | 133.8 | 5.70 (dd, 15.0, 10.0) |

| 11 | 42.3 | 2.50 (m) |

| 12 | 78.9 | 3.90 (m) |

| 13 | 45.6 | 1.80 (m) |

| 14 | 30.2 | 1.55 (m) |

| 15 | 38.7 | 1.75 (m) |

| 16 | 41.5 | 1.95 (m) |

| 17 | 28.5 | 1.40 (m) |

| 18 | 71.8 | 4.05 (m) |

| 19 | 36.4 | 2.10 (m) |

| 20 | 75.3 | 4.15 (m) |

| 21 | 170.1 | - |

| 22 | 58.9 | 3.65 (s) |

| 23 | 20.8 | 1.15 (d, 7.0) |

| 24 | 12.3 | 0.95 (t, 7.5) |

| 25 | 15.4 | 1.05 (d, 6.5) |

| 26 | 18.2 | 1.10 (d, 7.0) |

| 27 | 10.1 | 0.90 (t, 7.5) |

| 28 | 21.5 | 1.20 (d, 6.5) |

Note: Data is compiled from various sources and represents typical values. Actual shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applicationsresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) has been pivotal in establishing the molecular formula of Myxovirescin A (C₃₅H₅₉NO₈). scispace.com Furthermore, MS/MS fragmentation analysis provides insights into the structure of the molecule by breaking it down into smaller, identifiable pieces. Quantitative LC-MS methods have also been developed to measure the concentration of Myxovirescin A in biological samples with high sensitivity, reaching detection limits in the nanogram per milliliter range. scispace.com Flow injection analysis-magnetic resonance mass spectrometry (FIA-MRMS) has proven to be an extremely sensitive method, enabling the detection of Myxovirescin family members not detectable by standard UHPLC-Q-TOF methods. lcms.cz

X-ray Crystallography of Myxovirescin-Target Complexesscispace.comnih.govcriver.commigrationletters.com

While obtaining a crystal structure of Myxovirescin A itself has been challenging, X-ray crystallography has been successfully employed to determine the high-resolution structures of Myxovirescin A in complex with its biological target, the type II signal peptidase (LspA). nih.gov These studies provide atomic-level details of the binding interactions between the antibiotic and the enzyme. researchgate.net The crystal structure of LspA from methicillin-resistant Staphylococcus aureus (MRSA) in complex with Myxovirescin A has revealed that the antibiotic inhibits the enzyme by acting as a non-cleavable tetrahedral intermediate analog. nih.gov A key finding is that a blocking hydroxyl group on Myxovirescin A is positioned between the two catalytic aspartate residues of LspA, thereby inhibiting its function. researchgate.netumich.edu Remarkably, despite having different molecular structures, Myxovirescin A and another LspA inhibitor, globomycin (B1604857), superpose along nineteen contiguous atoms that interact similarly with the enzyme. nih.gov

Chromatographic Methods for Purification and Analysis (e.g., HPLC)nih.govuni-saarland.denih.govresearchgate.net

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation, purification, and analysis of Myxovirescin A from complex fermentation broths of Myxococcus xanthus. scispace.comnih.gov Reversed-phase HPLC is commonly used, where Myxovirescin A is separated based on its hydrophobicity. lcms.cz HPLC coupled with mass spectrometry (LC-MS) and a diode array detector (DAD) is a standard method for the detection and quantification of Myxovirescin A and its analogues. mdpi.com For example, in the analysis of M. xanthus DK1622 extracts, Myxovirescin A typically elutes at a specific retention time (e.g., 15.2 minutes) under defined chromatographic conditions. scispace.com Preparative HPLC is then used to obtain pure Myxovirescin A for structural elucidation and biological assays. scispace.com

Isotope Labeling Studies for Biosynthetic Pathway Elucidationnih.gov

Isotope labeling studies are a powerful tool for tracing the metabolic origins of the atoms within a natural product, thereby elucidating its biosynthetic pathway. d-nb.info By feeding the producing organism, Myxococcus virescens, with precursors enriched with stable isotopes (e.g., ¹³C), researchers can track the incorporation of these labeled atoms into the Myxovirescin A structure using NMR and mass spectrometry. scispace.com These experiments have revealed that the backbone of Myxovirescin A is assembled from glycine (B1666218), acetate (B1210297), and succinate (B1194679) units. scispace.com Specifically, the boxed carbons in its structure originate from glycine, while other carbons are derived from the C2 of acetate. scispace.com The methyl groups are contributed by methionine, and the ethyl group originates from succinate, which is likely converted to propionyl-CoA. scispace.comresearchgate.net These studies have been fundamental in understanding the complex, hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery responsible for Myxovirescin A biosynthesis. nih.govresearchgate.net

Chemical Biology and Research Applications

Myxovirescin A as a Chemical Probe

Myxovirescin A has been effectively utilized as a chemical probe to investigate fundamental bacterial processes. researchgate.net A chemical probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein target. Myxovirescin A's primary molecular target is the type II signal peptidase (LspA), a critical enzyme in the bacterial lipoprotein processing pathway. asm.orgnih.gov This pathway is essential for the proper localization and function of numerous proteins in the bacterial cell envelope.

By using Myxovirescin A, researchers can selectively inhibit LspA activity and observe the resulting cellular consequences. nih.gov This has provided a means to dissect the intricate steps of lipoprotein maturation and transport. For instance, studies have shown that treatment with Myxovirescin A leads to the accumulation of unprocessed prolipoproteins, demonstrating its specific inhibitory effect on LspA. asm.orgasm.org This specific action allows for the detailed study of the roles of lipoproteins in bacterial physiology, pathogenesis, and the structural integrity of the cell envelope. The adhesive properties of Myxovirescin A have also been noted, suggesting its potential use in applications targeting biofilm formation. asm.org

Application in Target Validation Studies

The validation of a potential drug target is a crucial step in the development of new therapeutics. Myxovirescin A has played a pivotal role in validating LspA as a promising target for novel antibacterial agents. asm.orgmedchemexpress.com Target validation involves demonstrating that the inhibition of a specific molecular target leads to a desired therapeutic effect, in this case, bacterial cell death or growth inhibition.

Genetic and biochemical studies using Myxovirescin A have provided compelling evidence for the essentiality of LspA in many bacteria. nih.govnih.gov Researchers have isolated Escherichia coli mutants resistant to Myxovirescin A and found that these mutations often occurred in the lspA gene, directly linking the antibiotic's activity to this enzyme. nih.gov Furthermore, overexpression of LspA was shown to confer resistance to Myxovirescin A, further solidifying it as the direct target. nih.govasm.org The bactericidal activity of Myxovirescin A is dependent on new protein synthesis, highlighting its targeted mechanism rather than non-specific membrane disruption, unlike antibiotics such as Polymyxin B. nih.govasm.org These target validation studies have been instrumental in spurring efforts to design new LspA inhibitors. figshare.com

Insights into Convergent Evolution in Natural Product Biosynthesis

Myxovirescin A provides a fascinating case study in the convergent evolution of natural product biosynthesis. Convergent evolution is the process whereby unrelated organisms independently evolve similar traits as a result of having to adapt to similar environments or ecological niches. In the case of Myxovirescin A, it shares a common molecular target, LspA, with another natural product, globomycin (B1604857). researchgate.netsciencedaily.com

Despite both compounds inhibiting the same enzyme, they are structurally distinct and are produced by different bacteria via entirely different biosynthetic pathways. researchgate.netresearchgate.net Myxovirescin A is a 28-membered macrolactam lactone synthesized by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system in Myxococcus xanthus. nih.govmedchemexpress.com In contrast, globomycin is a cyclic depsipeptide produced by Streptomyces species. researchgate.net The fact that these two structurally unrelated molecules have evolved to inhibit the same essential bacterial enzyme underscores the importance of LspA as a vulnerable target for antibiotic attack. sciencedaily.com This example of molecular convergent evolution provides valuable insights for drug discovery, demonstrating that different chemical scaffolds can be used to target the same active site. sciencedaily.comresearchgate.net The biosynthetic pathway of Myxovirescin A itself is complex, involving multiple β-alkylation events, which is of significant interest to researchers studying polyketide biosynthesis. capes.gov.br

Another example of convergent evolution in natural product biosynthesis is seen when comparing the biosynthetic gene clusters of myxovirescin with those of azalomycin F, which also exhibits antibacterial properties. researchgate.netresearchgate.netnih.gov

Potential as a Lead Compound for Novel Inhibitor Design

The unique structure and mechanism of action of Myxovirescin A make it a promising lead compound for the development of new antibiotics. nih.govmedchemexpress.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. Myxovirescin A is particularly attractive because it is effective against many Gram-negative bacteria, which are notoriously difficult to treat due to their protective outer membrane. nih.govmedchemexpress.com

Understanding the structural basis of how Myxovirescin A binds to and inhibits LspA is crucial for rational drug design. smolecule.com By elucidating the three-dimensional structure of the LspA-Myxovirescin A complex, researchers can identify the key molecular interactions responsible for its inhibitory activity. researchgate.net This knowledge can then be used to design novel, more potent, and synthetically accessible inhibitors that mimic the essential features of Myxovirescin A. smolecule.comfigshare.com The identification of Myxovirescin A's target opens up new avenues for lead optimization, with the goal of improving potency and the spectrum of activity. nih.gov The availability of another natural LspA inhibitor, globomycin, provides an alternative scaffold for these design efforts, potentially leading to the creation of entirely new classes of antibiotics. nih.govacs.org

Challenges and Future Research Directions

Elucidation of Remaining Biosynthetic Peculiarities

The biosynthesis of Myxovirescin A is a complex process involving a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, along with several discrete enzymes. researchgate.netnih.gov While significant progress has been made in deciphering this pathway, several unusual features remain to be fully understood. irb.hr One such peculiarity is the involvement of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)-like synthases in the formation of the methyl and ethyl side groups, a process that diverges from canonical PKS mechanisms. nih.gov The biosynthesis is proposed to switch from PKS to HMG-CoA-like biochemistry twice during the assembly of the myxovirescin scaffold. nih.gov

Furthermore, the initial steps of biosynthesis, specifically the formation of the 2-hydroxyvaleryl-S-ACP starter unit, are thought to involve the coordinated action of two type I PKSs, TaI and TaL. nih.gov While deletion of either gene significantly reduces production, the deletion of both is required to completely halt biosynthesis, suggesting a degree of functional redundancy or a cooperative mechanism that is not yet fully characterized. nih.gov The presence of apparently redundant proteins for chain initiation further complicates the biosynthetic puzzle. researchgate.net

Understanding Protein-Protein Interactions in Biosynthesis

A critical area for future research is the detailed characterization of the protein-protein interactions that govern the myxovirescin biosynthetic machinery. irb.hrd-nb.info The assembly line involves a number of discrete enzymes, including HMG-CoA synthases and their cognate acyl carrier proteins (ACPs), which must interact transiently and specifically with the large PKS multienzyme. d-nb.info The molecular determinants for these docking events are currently unknown. irb.hr

For instance, the ability of the TaB/TaC enzyme pair to complement the function of the TaE/TaF pair in certain mutant strains implies a level of flexibility in protein-protein interactions. irb.hr This suggests that the docking domains involved are adaptable, allowing for the processing of intermediates with different side chains. irb.hr Unraveling the structural basis of these interactions is essential for a complete understanding of the biosynthetic pathway and for any future attempts at its rational re-engineering. d-nb.info

Exploration of Myxovirescin Analogues with Modified Activities

The generation and study of Myxovirescin A analogues offer a promising strategy for developing new therapeutic agents and for probing the structure-activity relationships of the parent molecule. researchgate.netasm.orguniv-amu.frnih.gov Genetic manipulation of the myxovirescin biosynthetic gene cluster has already proven to be a fruitful approach for creating novel derivatives. nih.gov

For example, disruption of the S-adenosylmethionine (SAM)-dependent methyltransferase gene, taQ, resulted in the production of two new analogues, Myxovirescin Q(a) and Myxovirescin Q(c). nih.gov NMR analysis of Myxovirescin Q(a) revealed the absence of the methoxy (B1213986) group, and this modification led to a loss of bioactivity against E. coli. researchgate.netnih.gov This highlights the importance of specific functional groups for the antibiotic's activity.

Similarly, inactivation of the HMG-CoA synthase gene taF led to the production of a novel analogue, Myxovirescin ΔF, which contains a methyl group at C16 instead of the usual ethyl group. irb.hr This was attributed to the ability of another HMG-CoA synthase, TaC, to compensate for the loss of TaF function, albeit with a different substrate specificity. irb.hr These findings demonstrate the potential to generate a library of myxovirescin analogues by targeting specific biosynthetic genes.

| Gene Disruption | Resulting Analogue | Structural Modification | Bioactivity |

| taQ (Methyltransferase) | Myxovirescin Q(a) | Loss of methoxy group | Inactive against E. coli researchgate.netnih.gov |

| taF (HMG-CoA Synthase) | Myxovirescin ΔF | C16-ethyl group replaced by a C16-methyl group | Not specified |

Integration with Systems Biology Approaches

To gain a more holistic understanding of Myxovirescin A production and its regulation, future research will benefit from the integration of systems biology approaches. This involves combining genomics, proteomics, and metabolomics to model the complex biological networks that influence secondary metabolism in M. xanthus.

Proteomic studies have already begun to shed light on the global regulatory networks in this bacterium. For example, the ROK family regulatory protein has been identified as a pleiotropic regulator that affects the production of several secondary metabolites, including a slight induction of Myxovirescin A in overexpression strains. Inactivation of the rok gene, however, led to a significant reduction in the production of various secondary metabolites. Further systems-level analyses will be crucial to elucidate the intricate regulatory cascades and identify key nodes for targeted engineering.

Biotechnological Engineering of Myxovirescin Production

A major hurdle in the development of Myxovirescin A for clinical use is its low production titer in wild-type M. xanthus strains. univ-amu.fr Biotechnological engineering offers a powerful toolkit to address this challenge. asm.orguniv-amu.frnih.gov This can involve several strategies, including:

Heterologous Expression: While challenging due to factors like codon usage bias and the need for functional expression of complex enzyme machinery, expressing the myxovirescin biosynthetic gene cluster in a more amenable host could potentially increase yields. univ-amu.fr

Pathway Engineering: As demonstrated by the generation of novel analogues, targeted genetic modifications within the biosynthetic cluster can not only create new compounds but also potentially enhance the production of the desired molecule by removing bottlenecks or redirecting metabolic flux. d-nb.info

Optimization of Fermentation Conditions: While not the focus of this article, it is worth noting that optimizing culture media and fermentation parameters remains a fundamental aspect of improving natural product yields. nih.gov

The successful application of these engineering strategies will depend on a deep understanding of the biosynthetic pathway and its regulation. The involvement of Fe-S cluster-containing proteins in the biosynthesis of myxovirescin and other myxobacterial secondary metabolites presents a particular challenge for heterologous expression, as these proteins often require specific cellular machinery for their proper folding and activity. univ-amu.fr

Discovery of Novel Biosynthetic Pathways from Myxobacteria

Myxobacteria are a rich and still largely untapped source of novel natural products with unique chemical structures and biological activities. helmholtz-hips.deresearchgate.netnih.gov Genome mining has revealed that a significant portion of myxobacterial genomes is dedicated to secondary metabolite biosynthesis, suggesting a vast unexplored biosynthetic potential. univ-amu.frmdpi.comnih.gov

Future research should continue to explore the metabolic diversity of myxobacteria from various environments, including marine habitats, which may harbor species with unique biosynthetic capabilities. mdpi.com The discovery and characterization of novel biosynthetic pathways will not only expand our arsenal (B13267) of potential drug leads but also provide new insights into the evolution of natural product biosynthesis and furnish new enzymatic tools for synthetic biology and biocombinatorial approaches. researchgate.netnih.gov For instance, studies have already uncovered novel pathways for the synthesis of precursors for fatty acid and secondary metabolite formation in myxobacteria. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.